molecular formula C16H15N3O5 B4303897 N-{2-hydroxy-3-[({[(1Z,4E)-4-(hydroxyimino)-2-methylcyclohexa-2,5-dien-1-ylidene]amino}oxy)carbonyl]phenyl}acetamide

N-{2-hydroxy-3-[({[(1Z,4E)-4-(hydroxyimino)-2-methylcyclohexa-2,5-dien-1-ylidene]amino}oxy)carbonyl]phenyl}acetamide

Cat. No.: B4303897
M. Wt: 329.31 g/mol
InChI Key: BGKAODFCTGOHTB-UHFFFAOYSA-N
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Description

N-{2-hydroxy-3-[({[(1Z,4E)-4-(hydroxyimino)-2-methylcyclohexa-2,5-dien-1-ylidene]amino}oxy)carbonyl]phenyl}acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-hydroxy-3-[({[(1Z,4E)-4-(hydroxyimino)-2-methylcyclohexa-2,5-dien-1-ylidene]amino}oxy)carbonyl]phenyl}acetamide involves multiple steps, each requiring specific reagents and conditions. The general approach includes the following steps:

    Formation of the Hydroxyimino Group: This step involves the reaction of a suitable precursor with hydroxylamine under acidic or basic conditions to form the hydroxyimino group.

    Cyclohexadiene Formation: The next step involves the formation of the cyclohexadiene ring through a series of cyclization reactions.

    Coupling Reaction: The final step involves coupling the cyclohexadiene derivative with a phenylacetamide derivative under specific conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino and hydroxy groups, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the hydroxyimino group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring, where electrophilic substitution can occur.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation Products: Oxo derivatives of the original compound.

    Reduction Products: Amine derivatives.

    Substitution Products: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Due to its unique structure, the compound can be explored for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-3-[({[(1Z,4E)-4-(hydroxyimino)-2-methylcyclohexa-2,5-dien-1-ylidene]amino}oxy)carbonyl]phenyl}acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition processes.

Comparison with Similar Compounds

    N-{2-hydroxy-3-[({[(1Z,4E)-4-(hydroxyimino)-2-methylcyclohexa-2,5-dien-1-ylidene]amino}oxy)carbonyl]phenyl}acetamide: can be compared with other hydroxyimino derivatives and phenylacetamide derivatives.

Uniqueness:

  • The unique combination of functional groups in this compound, including the hydroxyimino, cyclohexadiene, and phenylacetamide moieties, distinguishes it from other similar compounds. This combination contributes to its diverse reactivity and potential applications.

Properties

IUPAC Name

(2-methyl-4-nitrosoanilino) 3-acetamido-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-9-8-11(18-23)6-7-13(9)19-24-16(22)12-4-3-5-14(15(12)21)17-10(2)20/h3-8,19,21H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKAODFCTGOHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=O)NOC(=O)C2=C(C(=CC=C2)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-hydroxy-3-[({[(1Z,4E)-4-(hydroxyimino)-2-methylcyclohexa-2,5-dien-1-ylidene]amino}oxy)carbonyl]phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-{2-hydroxy-3-[({[(1Z,4E)-4-(hydroxyimino)-2-methylcyclohexa-2,5-dien-1-ylidene]amino}oxy)carbonyl]phenyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-{2-hydroxy-3-[({[(1Z,4E)-4-(hydroxyimino)-2-methylcyclohexa-2,5-dien-1-ylidene]amino}oxy)carbonyl]phenyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-{2-hydroxy-3-[({[(1Z,4E)-4-(hydroxyimino)-2-methylcyclohexa-2,5-dien-1-ylidene]amino}oxy)carbonyl]phenyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-{2-hydroxy-3-[({[(1Z,4E)-4-(hydroxyimino)-2-methylcyclohexa-2,5-dien-1-ylidene]amino}oxy)carbonyl]phenyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-{2-hydroxy-3-[({[(1Z,4E)-4-(hydroxyimino)-2-methylcyclohexa-2,5-dien-1-ylidene]amino}oxy)carbonyl]phenyl}acetamide

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